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For Immediate Release

OTELFINGEN, SWITZERLAND & BOSTON, MA — December 7, 2025 — In the rapidly evolving
landscape of targeted radionuclide therapy for prostate cancer, two prominent molecular
targets have emerged: Prostate-Specific Membrane Antigen (PSMA) and Prostatic Acid
Phosphatase (ACP3). This guide provides a detailed comparative analysis of the off-target
binding profiles of the novel ACP3-targeting ligand, OncoACP3, and various established
PSMA-targeting ligands. This objective comparison, supported by experimental data, is
intended to inform researchers, scientists, and drug development professionals on the key
differentiators in their preclinical and clinical performance.

Executive Summary

Prostate-specific membrane antigen (PSMA) has been a cornerstone in the theranostics of
prostate cancer. However, on-target, off-tumor binding in tissues such as the salivary glands,
lacrimal glands, kidneys, and small intestine has been associated with treatment-limiting
toxicities. Prostatic Acid Phosphatase (ACP3), a target with high expression in prostate cancer
and minimal expression in most healthy tissues, presents a promising alternative. The novel
ligand, OncoACP3, demonstrates a highly favorable biodistribution profile with significantly
lower uptake in key off-target organs compared to PSMA ligands, potentially offering a wider
therapeutic window.

Data Presentation: Quantitative Comparison
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The following tables summarize the key quantitative data on binding affinities and in vivo
biodistribution of OncoACP3 and representative PSMA ligands.

Table 1: In Vitro Binding Affinities

Binding
Ligand Target Affinity Cell Line Reference
(IC50/Ki)

Picomolar range
OncoACP3 ACP3 o - [1][2]
(qualitative)

[177Lu]Lu-PSMA- IC50: ~17.7 nM,
PSMA ] LNCaP [3]
617 Ki: ~7.2 nM
IC50: 6.7 + 3.7
RPS-072 PSMA - [4]
nM
IC50: 1.7 £ 0.3
RPS-077 PSMA M - [4]
n

[“1In]In-DOTA-

PSMA IC50: 52.7 nM LS174T-PSMA [5]
PSMA-617
IC50:4.2+0.5
18F-PSMA-1007 PSMA M - [5]
n

Note: Direct head-to-head comparative in vitro binding assays of OncoACP3 against a panel of
PSMA ligands on both ACP3 and PSMA targets are not yet publicly available. The picomolar
affinity of OncoACP3 is based on statements from the developing company.

Table 2: Comparative Biodistribution in Humans ([¢8Ga]Ga-OncoACP3-DOTA vs. [*8F]F-PSMA-
1007)
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Mean SUVmean
Mean SUVmean
Organ ([®Ga]Ga- P-value
([*8F]F-PSMA-1007)
OncoACP3-DOTA)

Liver 4.3 13.2 <0.001
Renal Parenchyma 7.0 14.5 <0.001
Parotid Gland 1.3 17.3 <0.001
Lacrimal Gland 1.2 8.6 <0.001
Blood Pool 4.0 11 <0.001

Data derived from a retrospective analysis in prostate cancer patients[6].

Table 3: Comparative Preclinical Biodistribution of PSMA Ligands in Mice (%I1D/qg)

[*”7LuJLu-PSMA-617 (4h

Organ 0i) [(8Ga]Ga-PSMA-11 (1h p.i.)
Blood 0.29+0.04 0.25+0.04

Liver 0.44 +0.06 0.27 £ 0.04

Spleen 0.12 £0.02 1.0+0.2

Kidneys 3.51+0.81 23.2+45

Salivary Glands - 3.0£1.0

Tumor (LNCaP) 23.31+0.94

Tumor (PC3 PIP) - 195+ 1.8

Data compiled from separate preclinical studies[7][8]. Direct comparative preclinical
biodistribution of OncoACP3 with these specific PSMA ligands under identical conditions is not
yet published.

Experimental Protocols
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Detailed methodologies for the key experiments cited are crucial for the interpretation and
replication of these findings.

Competitive Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (IC50 and Ki values) of a ligand
for its target receptor.

Protocol Outline:

o Cell Culture: PSMA-positive (e.g., LNCaP) or ACP3-positive prostate cancer cells are
cultured to a suitable confluence in 96-well plates.

e Ligand Preparation: Serial dilutions of the unlabeled competitor ligand (e.g., OncoACP3,
PSMA-617) are prepared. A fixed, low concentration of a radiolabeled ligand targeting the
same receptor (e.g., [*’’Lu]Lu-PSMA-617) is also prepared.

 Incubation: The cells are incubated with the fixed concentration of the radioligand and
varying concentrations of the competitor ligand. This incubation is carried out at 37°C for a
predetermined time to reach binding equilibrium.

e Washing: Unbound radioligand is removed by washing the cells with a cold buffer solution.

e Lysis and Measurement: The cells are lysed, and the radioactivity of the bound ligand is
measured using a gamma counter or liquid scintillation counter.

o Data Analysis: The data is plotted as the percentage of specific binding versus the log

concentration of the competitor ligand. A sigmoidal curve is fitted to the data to determine the

IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Biodistribution Studies in Mice

These studies are essential to evaluate the uptake and clearance of a radiolabeled ligand in
various organs and the tumor.

Protocol Outline:
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e Animal Model: Immunodeficient mice (e.g., BALB/c nude) are subcutaneously or
orthotopically implanted with human prostate cancer cells (e.g., LNCaP for PSMA, HT-
1080.hACP3 for ACP3).

o Radioligand Administration: Once tumors reach a specified size, a defined activity of the
radiolabeled ligand (e.qg., [’’Lu]Lu-PSMA-617, [*77Lu]LUu-OncoACP3-DOTAGA) is
administered intravenously.

o Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24, 48 hours), cohorts of
mice are euthanized. Blood, tumor, and a comprehensive panel of organs are collected and
weighed.

o Radioactivity Measurement: The radioactivity in each tissue sample is measured using a
gamma counter.

o Data Analysis: The uptake in each tissue is calculated as the percentage of the injected dose
per gram of tissue (%ID/g). Tumor-to-organ ratios are also determined.

PETI/CT Imaging in Patients

Positron Emission Tomography/Computed Tomography (PET/CT) is used to visualize the in
vivo distribution of the radiotracer in humans.

Protocol Outline:

o Patient Preparation: Patients may be required to fast for a certain period before the scan.
Hydration is encouraged to promote the clearance of the radiotracer.

o Radiotracer Administration: A specific activity of the radiolabeled ligand (e.g., [(8Ga]Ga-
OncoACP3-DOTA, [*®F]F-PSMA-1007) is administered intravenously.

o Uptake Phase: There is a waiting period (typically 60-120 minutes) to allow for the
radiotracer to distribute throughout the body and accumulate in the target tissues.

e Image Acquisition: The patient is positioned in the PET/CT scanner, and images are
acquired, typically from the mid-thigh to the base of the skull.
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* Image Analysis: The PET images are reconstructed and fused with the CT images for
anatomical localization. The uptake in tumors and organs is quantified using the
Standardized Uptake Value (SUV).
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Caption: Comparative signaling contexts for PSMA and ACP3.

Experimental Workflows

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b15562980?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15562980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Validation & Comparative
Check Availability & Pricing

BENGHE

In Vitro Competitive Binding Assay

Seed PSMA+ or
ACP3+ cells

Prepare radioligand &
competitor dilutions

Incubate cells with
ligands

Wash to remove
unbound ligand

Measure bound
radioactivity

Calculate IC50 & Ki

In Vivo Biodistribution in Mice

Implant tumor
xenografts

Administer
radioligand

Harvest organs &
tumor at time points

Measure radioactivity
in tissues

Calculate %ID/g &
tumor-to-organ ratios

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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